molecular formula C20H20N4O2S B11048591 (2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11048591
M. Wt: 380.5 g/mol
InChI Key: KHYXBSCJTCPFIF-CIAFOILYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazino group, and a phenylmethylidene moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps One common method includes the condensation of 3,4-dimethylphenylamine with a suitable thiazine precursor under controlled conditions The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the thiazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-5,6-DIHYDRO-4H-1,3-THIAZIN-2-AMINE
  • 2-HEXYL-5,6-DIHYDRO-4H-1,3-THIAZINE
  • 2-METHYL-5,6-DIHYDRO-4H-1,3-THIAZINE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both the hydrazino group and the phenylmethylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(2Z)-2-[(E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20N4O2S/c1-13-8-9-16(10-14(13)2)22-19(26)17-11-18(25)23-20(27-17)24-21-12-15-6-4-3-5-7-15/h3-10,12,17H,11H2,1-2H3,(H,22,26)(H,23,24,25)/b21-12+

InChI Key

KHYXBSCJTCPFIF-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=CC=C3)S2)C

Origin of Product

United States

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